![molecular formula C26H32O11 B1680252 Rubratoxin A CAS No. 22467-31-8](/img/structure/B1680252.png)
Rubratoxin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
化学反应分析
科学研究应用
Tumor Metastasis Suppression
Research has demonstrated that Rubratoxin A significantly suppresses tumor metastasis and reduces primary tumor volume in animal models. In comparative studies with cytostatin, another PP2A inhibitor, this compound showed superior efficacy in inhibiting metastasis in mice inoculated with B16-BL6 melanoma cells .
Table 1: Comparison of Antitumor Effects of this compound and Cytostatin
Compound | Dose (μM) | Metastatic Foci Suppression (%) | Primary Tumor Volume Reduction (%) |
---|---|---|---|
This compound | 20 | 15% higher than cytostatin | Significant reduction |
Cytostatin | 20 | Baseline | Moderate reduction |
Potential for Drug Development
Given its specificity and potency, this compound is being investigated as a lead compound for developing new anticancer drugs targeting PP2A. Its unique mechanism of action may provide advantages over existing therapies that have encountered limitations due to toxicity and instability .
Toxicological Studies
This compound is recognized for its hepatotoxicity, particularly affecting livestock when ingested. The understanding of its toxicological profile is crucial for evaluating its safety for potential therapeutic use. Historical studies indicated that exposure to this compound can lead to liver lesions and other adverse effects .
Case Study: Rubratoxicosis in Humans
A documented case of rubratoxicosis involved human exposure leading to severe liver damage, underscoring the need for careful consideration when exploring its therapeutic applications .
Research Insights and Future Directions
Ongoing research is focused on elucidating the precise molecular mechanisms by which this compound exerts its effects on PP2A and related pathways. Advanced molecular modeling techniques are being employed to predict binding interactions and optimize analogs with improved pharmacological profiles .
Table 2: Key Research Findings on this compound
作用机制
相似化合物的比较
生物活性
Rubratoxin A is a mycotoxin produced by fungi such as Penicillium rubrum and Penicillium purpurogenum. It has garnered attention due to its potent biological activities, particularly its role as a specific inhibitor of protein phosphatase 2A (PP2A), which is crucial in various cellular processes including cell growth and tumor suppression. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and toxicological effects.
This compound selectively inhibits PP2A, a serine/threonine phosphatase involved in the regulation of numerous signaling pathways. The inhibition occurs with a half-maximal inhibitory concentration (Ki) of 28.7 nM, demonstrating its potency compared to other phosphatase inhibitors like okadaic acid . The inhibition leads to an accumulation of phosphorylated proteins, which is pivotal for its antitumor effects.
Inhibition Profile
- Target Enzyme : Protein Phosphatase 2A
- Ki Value : 28.7 nM
- Other Inhibitors for Comparison :
- Okadaic Acid : Higher Ki value indicating lower specificity.
- Rubratoxin B : Weaker inhibitor with Ki = 3.1 μM.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor and antimetastatic properties. In animal studies, pre-administration of this compound before inoculation with tumor cells resulted in a marked reduction in metastatic foci in the lungs. Specifically, it showed a 15% increase in inhibitory activity over cytostatin, another PP2A inhibitor .
Case Study: Mouse Models
- Model Used : C57BL/6N mice inoculated with B16-BL6 melanoma cells.
- Treatment : this compound administered three days prior to inoculation.
- Results : Significant suppression of lung metastasis and reduced primary tumor volume.
Toxicological Effects
Despite its therapeutic potential, this compound is also associated with toxicity. It has been reported to induce apoptosis in various cell lines and has hepatotoxic effects . The compound can lead to severe health issues when humans are exposed, including symptoms consistent with mycotoxicosis.
Toxicity Profile
- Effects on Cells : Induces apoptosis, especially in p53-null cells.
- Symptoms in Humans : Dermatitis, respiratory issues, headache, and impaired immune function.
Comparative Biological Activity Table
Biological Activity | This compound | Rubratoxin B | Cytostatin |
---|---|---|---|
Ki (nM) | 28.7 | 3.1 μM | Variable |
Antitumor Effect | Yes | Limited | Yes |
Apoptosis Induction | Yes | Yes | Unknown |
Specificity to PP2A | High | Moderate | High |
Research Findings
Recent studies have highlighted the precise binding model of this compound to PP2A and its subsequent effects on cellular signaling pathways. For instance, treatment with this compound resulted in increased phosphorylation of JNK and p38 MAP kinases, indicating its influence on stress response pathways . Furthermore, the compound's effects were monitored using immunoblotting techniques to assess protein phosphorylation states across different cancer cell lines.
属性
CAS 编号 |
22467-31-8 |
---|---|
分子式 |
C26H32O11 |
分子量 |
520.5 g/mol |
IUPAC 名称 |
(2S,3R,10S)-3,13-dihydroxy-2-[(1R)-1-hydroxyheptyl]-10-[(S)-hydroxy-[(2S)-6-oxo-2,3-dihydropyran-2-yl]methyl]-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,15-trione |
InChI |
InChI=1S/C26H32O11/c1-2-3-4-5-7-15(27)20-18-13(23(31)36-25(18)33)10-12(21(29)16-8-6-9-17(28)35-16)11-14-19(22(20)30)26(34)37-24(14)32/h6,9,12,15-16,20-23,27,29-31H,2-5,7-8,10-11H2,1H3/t12-,15+,16-,20+,21-,22-,23?/m0/s1 |
InChI 键 |
XOEFANNJIKAWGX-RRIJHKHGSA-N |
SMILES |
CCCCCCC(C1C(C2=C(CC(CC3=C1C(=O)OC3O)C(C4CC=CC(=O)O4)O)C(=O)OC2=O)O)O |
手性 SMILES |
CCCCCC[C@H]([C@H]1[C@H](C2=C(C[C@H](CC3=C1C(=O)OC3O)[C@@H]([C@@H]4CC=CC(=O)O4)O)C(=O)OC2=O)O)O |
规范 SMILES |
CCCCCCC(C1C(C2=C(CC(CC3=C1C(=O)OC3O)C(C4CC=CC(=O)O4)O)C(=O)OC2=O)O)O |
外观 |
Solid powder |
颜色/形态 |
NEEDLES FROM ETHYL ACETATE Crystalline |
熔点 |
210-214 °C (dec.) |
物理描述 |
Solid; [HSDB] |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
STABLE AT ROOM TEMP /RUBRATOXINS/ |
溶解度 |
PARTIALLY SOL IN WATER, FAIRLY SOL IN ALC & ESTERS & VERY SOL IN ACETONE /RUBRATOXINS/ INSOL IN OILS OR CHLOROFORM /RUBRATOXINS/ |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Rubratoxin A; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。